molecular formula C19H20N2O2S B6536023 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide CAS No. 1040643-10-4

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide

Cat. No.: B6536023
CAS No.: 1040643-10-4
M. Wt: 340.4 g/mol
InChI Key: XMMHCXKYQQUDNY-UHFFFAOYSA-N
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Description

“1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine” is a compound with the CAS Number: 1019533-47-1 . It has a molecular weight of 230.31 and is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-amine” is 1S/C14H18N2O/c15-12-6-5-10-7-8-16 (13 (10)9-12)14 (17)11-3-1-2-4-11/h5-6,9,11H,1-4,7-8,15H2 .


Physical and Chemical Properties Analysis

“1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide” is a powder at room temperature .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide” are not available, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

The primary targets of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-carboxamide are currently unknown. The compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Given its structural similarity to other indole derivatives, it may interact with multiple receptors and exert its effects through a variety of mechanisms .

Biochemical Pathways

Indole derivatives have been shown to interact with a wide range of biochemical pathways, influencing processes such as cell signaling, inflammation, and oxidative stress .

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its target, and its overall effectiveness . .

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-18(17-6-3-11-24-17)20-15-8-7-13-9-10-21(16(13)12-15)19(23)14-4-1-2-5-14/h3,6-8,11-12,14H,1-2,4-5,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMHCXKYQQUDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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